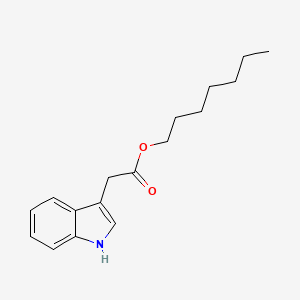
1,2,2,3,4-Pentachlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,4-Pentachlorobutane is an organic compound with the molecular formula C₄H₅Cl₅ and a molecular weight of 230.348 g/mol It is a chlorinated derivative of butane, characterized by the presence of five chlorine atoms attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
1,2,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms, typically using chlorine gas (Cl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as iron(III) chloride (FeCl₃) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is conducted at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
1,2,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated butanes or butane itself.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, or acids.
科学的研究の応用
1,2,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
作用機序
The mechanism of action of 1,2,2,3,4-Pentachlorobutane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
1,1,1,3,3-Pentachlorobutane: Another chlorinated butane derivative with a different chlorine atom arrangement.
1,1,2,3,3-Pentachlorobutane: Similar to 1,2,2,3,4-Pentachlorobutane but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties.
特性
CAS番号 |
2431-52-9 |
|---|---|
分子式 |
C4H5Cl5 |
分子量 |
230.3 g/mol |
IUPAC名 |
1,2,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
InChIキー |
KJPPHEWEJWPNFJ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CCl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


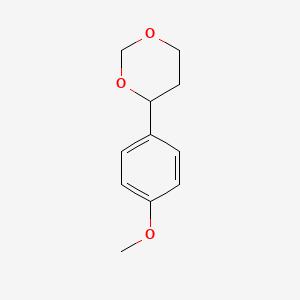
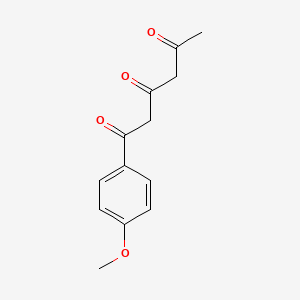
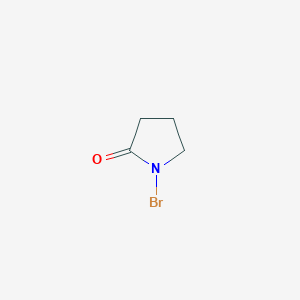
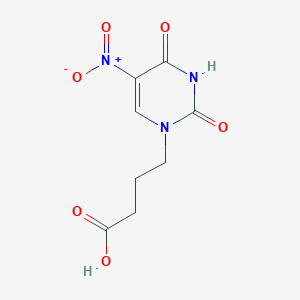
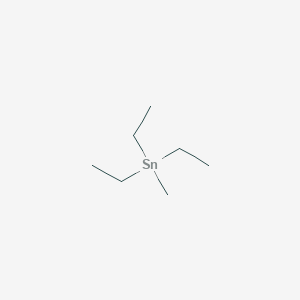
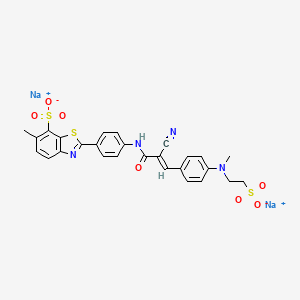
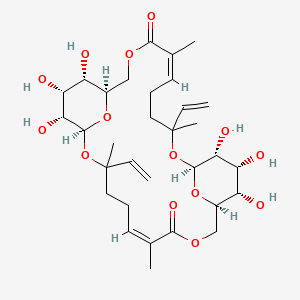
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
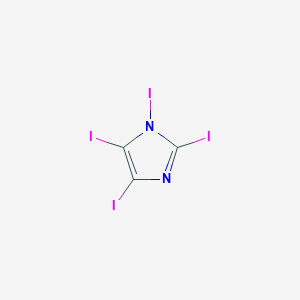
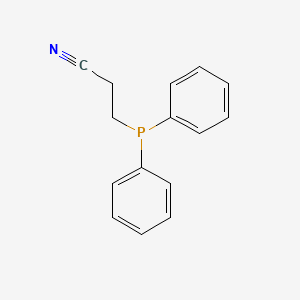
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)

